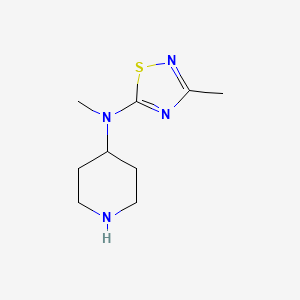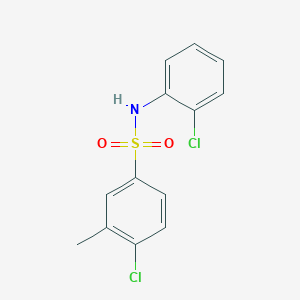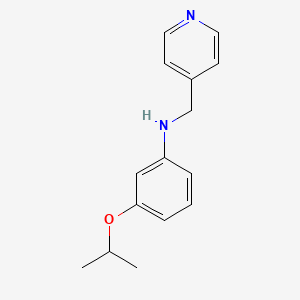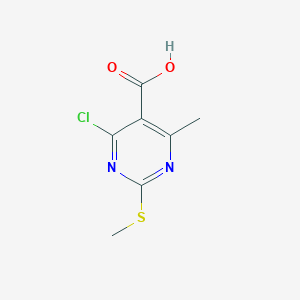![molecular formula C18H19N3O4 B7647087 6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B7647087.png)
6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid, also known as MPPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPCA is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE4, this compound may be able to modulate the activity of other enzymes and receptors, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anti-tumor effects. In neuroscience, this compound has been shown to protect neurons from damage and may be useful in the treatment of neurodegenerative diseases. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases. In oncology, this compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid in lab experiments is that it has been extensively studied and its effects are well-documented. This makes it a useful tool for researchers who are interested in studying the biochemical and physiological effects of the compound. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid. One area of interest is the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and may be useful in the development of new treatments for these diseases. Another area of interest is the development of new cancer treatments. This compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. Finally, there is interest in studying the immunomodulatory effects of this compound and its potential applications in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of 6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid involves several steps, including the reaction of 2-pyridinecarboxylic acid with 4-(2-methoxybenzoyl)piperazine in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Aplicaciones Científicas De Investigación
6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid has been studied for its potential applications in a variety of scientific fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-15-7-3-2-5-13(15)17(22)21-11-9-20(10-12-21)16-8-4-6-14(19-16)18(23)24/h2-8H,9-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAINBMVAHSGMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC(=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)
![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)

![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)

![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)

![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)


![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)